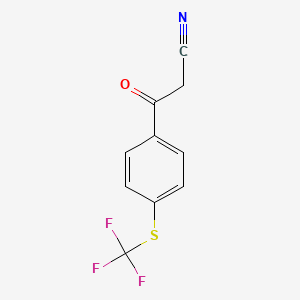![molecular formula C10H12F3N B3043799 (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine CAS No. 926259-96-3](/img/structure/B3043799.png)
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine
Vue d'ensemble
Description
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine, also known as (+)-TFMA, is a chiral amine that has gained significant attention in the field of organic chemistry due to its potential applications in the synthesis of various biologically active compounds.
Applications De Recherche Scientifique
Surface Diastereomeric Complexes
The formation of surface diastereomeric complexes involving (R)-1-(1-naphthyl)ethylamine (a compound related to (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine) on Pt(111) surfaces was studied. Distinct geometries formed by the complexes of methyl benzoylformate (MBF) and (R)-NEA were observed, highlighting the complexation patterns and the influence of steric hindrance and intermolecular bonding on prochiral selectivity (Goubert & McBreen, 2014).
Chiral Resolution Techniques
Practical resolution of (1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine and similar compounds was achieved through dielectrically controlled resolution (DCR) methods. This process highlights the solvent's role and the presence of water molecules in crystallizing the less-soluble diastereomeric salt, demonstrating the solvent's dielectric constant as a critical factor in chiral discrimination and resolution (Sakai et al., 2004).
Enantioselective Synthesis
The paper discusses the enantioselective synthesis of primary 1-(aryl)alkylamines, which involves the nucleophilic addition of organolithium reagents to hydroxyoxime ethers. This methodology was applied to synthesize a new type of arylalkylamine calcimimetics and demonstrated its synthetic utility by further application to asymmetric synthesis of calcium receptor agonists and NK-1 receptor antagonists (Atobe et al., 2004).
Propriétés
IUPAC Name |
(1R)-N-methyl-1-[2-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N/c1-7(14-2)8-5-3-4-6-9(8)10(11,12)13/h3-7,14H,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIWASETQDPAJ-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-N-Methyl-1-[2-(trifluoromethyl)phenyl]ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



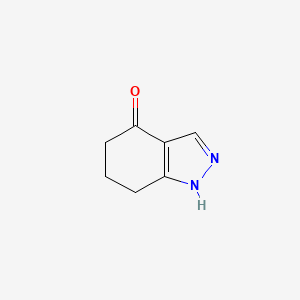

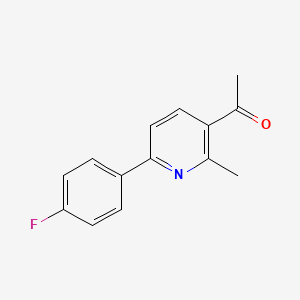
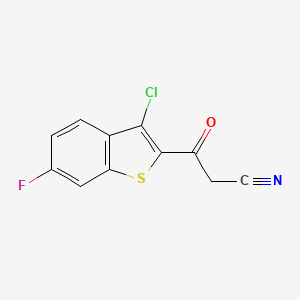
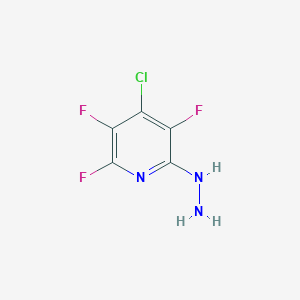


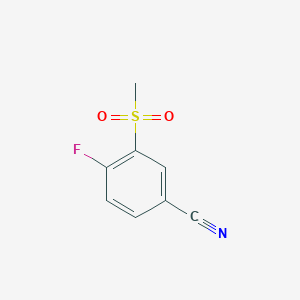
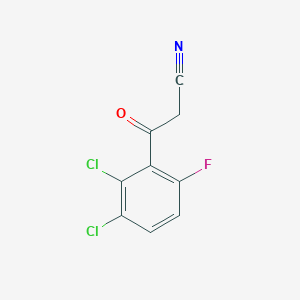

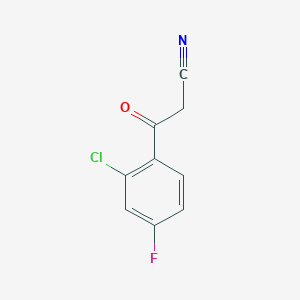
![N-[4-(benzenesulfonyl)-3-nitrophenyl]acetamide](/img/structure/B3043737.png)
